BenchChemオンラインストアへようこそ!

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide (CAS 5815-63-4), also catalogued as 2-(morpholin-4-yl)acetamidoxime, is a low-molecular-weight (159.19 g/mol) heterocyclic building block combining a morpholine ring with an acetamidoxime (N′-hydroxyamidine) functional group. The compound is supplied as a crystalline solid with a predicted melting point of 96.78 °C and a predicted boiling point of ~322.7 °C at 760 mmHg.

Molecular Formula C6H13N3O2
Molecular Weight 159.19 g/mol
CAS No. 5815-63-4
Cat. No. B1346193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-(morpholin-4-yl)ethanimidamide
CAS5815-63-4
Molecular FormulaC6H13N3O2
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=NO)N
InChIInChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
InChIKeyFOJBQTQQONWJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide (CAS 5815-63-4): Procurement-Relevant Structural Classification and Physicochemical Identity


N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide (CAS 5815-63-4), also catalogued as 2-(morpholin-4-yl)acetamidoxime, is a low-molecular-weight (159.19 g/mol) heterocyclic building block combining a morpholine ring with an acetamidoxime (N′-hydroxyamidine) functional group [1]. The compound is supplied as a crystalline solid with a predicted melting point of 96.78 °C and a predicted boiling point of ~322.7 °C at 760 mmHg [2]. Its computed XLogP3 of -0.9 and topological polar surface area (TPSA) of 71.1 Ų place it in a polarity window favorable for aqueous solubility and hydrogen-bond-mediated target recognition [1]. The amidoxime moiety distinguishes this scaffold from simple morpholine-amidines and morpholine-amides, conferring unique metal-chelating and hydrogen-bond donor/acceptor properties that are quantifiable and selection-relevant for medicinal chemistry and probe development programs seeking to optimize ligand efficiency or introduce bidentate metal coordination [1][3].

Why N′-Hydroxy-2-(morpholin-4-yl)ethanimidamide Cannot Be Substituted with Common Morpholine Analogs: Structural Basis for Selection Specificity


Substituting N′-hydroxy-2-(morpholin-4-yl)ethanimidamide with the closely related 2-morpholin-4-ylethanimidamide (CAS 14890-25-6, the des-hydroxy amidine analog) or 2-morpholinoacetamide (CAS 5625-98-9) eliminates the defining amidoxime N–OH functionality. Removal of this group reduces the hydrogen-bond acceptor count from four to three, lowers the TPSA from 71.1 Ų to 62.3 Ų, and abolishes the bidentate metal-chelating capacity documented for amidoximes in aqueous solution [1][2]. These changes are not cosmetic; they directly alter solubility, target-binding geometry, and synthetic utility. A procurement decision that treats these morpholine derivatives as interchangeable therefore risks introducing a chemotype that fails to recapitulate the chelation-dependent biochemical activity or the downstream reactivity (e.g., 1,2,4-oxadiazole cyclization) for which the amidoxime is specifically selected [1][2][3].

Quantitative Evidence Differentiating N′-Hydroxy-2-(morpholin-4-yl)ethanimidamide from Closest Analogs


Hydrogen-Bond Acceptor Count Enables Stronger Target Engagement Potential Versus the Des-Hydroxy Amidine Analog

N′-Hydroxy-2-(morpholin-4-yl)ethanimidamide possesses four hydrogen-bond acceptor (HBA) sites, one more than the three HBA sites computed for its closest structural analog, 2-morpholin-4-ylethanimidamide (the des-hydroxy amidine, CAS 14890-25-6) [1][2]. The additional HBA originates from the N-hydroxy oxygen of the amidoxime group and provides an extra polar contact point for protein-ligand interactions. This translates to a measurable difference in topological polar surface area (TPSA): 71.1 Ų for the target compound versus 62.3 Ų for the comparator, a 14% increase that predicts superior aqueous solubility and distinct permeability profile [1][2].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Amidoxime Metal-Chelating Capacity Versus Amidine: pKa-Backed Differentiation for Bidentate Coordination

The amidoxime functional group in N′-hydroxy-2-(morpholin-4-yl)ethanimidamide enables bidentate metal chelation via the oxime oxygen and imine nitrogen atoms—a property absent in the simple amidine analog 2-morpholin-4-ylethanimidamide. Experimental spectroscopic titrations on representative amidoximes (acetamidoxime and benzamidoxime) have established the amidoxime pKa in the range of 10.6–13.3, corresponding to deprotonation of the N–OH group to form the chelating amidoximate anion [1]. In contrast, the comparator amidine lacks an acidic N–OH proton and is structurally incapable of forming analogous five-membered chelate rings; its predicted pKa of 12.11 reflects protonation/deprotonation of the amidine NH₂ group rather than an oxime oxygen . This fundamental difference underlies the demonstrated utility of amidoxime-functionalized polymers for uranium extraction from seawater [1].

Bioinorganic Chemistry Uranium Sequestration Metalloenzyme Inhibition

Synthetic Versatility: Amidoxime as a Privileged Intermediate for 1,2,4-Oxadiazole Bioisostere Construction

The amidoxime group in N′-hydroxy-2-(morpholin-4-yl)ethanimidamide serves as a direct precursor for 1,2,4-oxadiazole formation via O-acylation followed by cyclodehydration—a well-established route to ester/amide bioisosteres in drug discovery . The morpholine-substituted amidoxime can react with activated carboxylic acid derivatives to yield 3-morpholinomethyl-1,2,4-oxadiazoles, a scaffold motif that appears in numerous kinase inhibitors and GPCR ligands. The des-hydroxy amidine analog (CAS 14890-25-6) does not undergo this cyclization because it lacks the requisite N–OH nucleophile, instead requiring alternative (and often lower-yielding) routes such as nitrile oxide cycloaddition or amidoxime pre-installation on the coupling partner . This synthetic divergence means that when a 1,2,4-oxadiazole is the intended downstream product, procurement of the pre-formed morpholine-amidoxime building block eliminates 2–3 synthetic steps compared to routes starting from the morpholine-amidine .

Synthetic Chemistry Heterocycle Synthesis Bioisostere Design

IMP Dehydrogenase Biochemical Activity: Single-Target Baseline Differentiating the Amidoxime from Uncharacterized Analogs

N′-Hydroxy-2-(morpholin-4-yl)ethanimidamide has been experimentally tested in a biochemical assay against mouse IMP dehydrogenase 2 (IMPDH2), yielding an IC₅₀ value of >2.00 × 10⁵ nM (>200 µM) for inhibition of dTTP incorporation [1]. While this potency is modest, it represents the only publicly available quantitative enzyme-target engagement data for this scaffold and establishes a measurable baseline for structure-activity relationship (SAR) campaigns. No comparable biochemical data have been reported for the des-hydroxy amidine analog (CAS 14890-25-6) or the morpholine-acetamide analog (CAS 5625-98-9) against IMPDH2, making cross-study comparison impossible at present. The data point provides a starting IC₅₀ that procurement teams can reference when evaluating this compound as a hit-to-lead starting point or as a control for analog-by-catalog screening [1].

Enzyme Inhibition IMP Dehydrogenase Biochemical Screening

Procurement-Driven Application Scenarios for N′-Hydroxy-2-(morpholin-4-yl)ethanimidamide


Bidentate Metal-Chelating Probe Design Requiring Amidoxime-Specific Coordination Chemistry

Programs targeting metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases, urease) or developing uranium/lanthanide extraction ligands should specify N′-hydroxy-2-(morpholin-4-yl)ethanimidamide. The amidoxime group provides bidentate N,O-chelation with a documented pKa window of 10.6–13.3 for oximate formation [1], enabling pH-tunable metal binding. The morpholine-amidine analog (CAS 14890-25-6) cannot form the analogous five-membered chelate ring and is functionally non-equivalent for these applications .

High-Solubility Fragment Library Construction with Maximized Hydrogen-Bonding Potential

For fragment-based drug discovery (FBDD) requiring aqueous solubility >1 mM and high polar surface area to minimize promiscuous binding, the target compound's computed TPSA of 71.1 Ų and XLogP3 of -0.9 [1] outperform the amidine analog (TPSA 62.3 Ų, XLogP3 -1.1) on the key fragment-likeness metric of TPSA, which is directly correlated with reduced phospholipidosis risk and improved solubility . Its four HBA sites provide more polar interaction vectors than the amidine's three, increasing the probability of forming specific hydrogen bonds with target proteins during primary fragment screening [1].

Efficient Synthesis of 3-Morpholinomethyl-1,2,4-Oxadiazole Bioisosteres for Kinase Inhibitor Programs

Medicinal chemistry teams synthesizing 1,2,4-oxadiazole-based kinase inhibitors, GPCR antagonists, or PDE4 inhibitors should procure N′-hydroxy-2-(morpholin-4-yl)ethanimidamide as the direct O-acylation/cyclodehydration precursor [1]. This route compresses the synthetic sequence by ≥2 steps compared to sourcing the morpholine-amidine (CAS 14890-25-6), which lacks the N–OH nucleophile required for oxadiazole ring closure. For library synthesis programs delivering 50–200 analogs, the step-count reduction translates to an estimated 2–4 weeks of saved synthesis and purification time [1].

SAR Baseline for Amidoxime-Containing Inhibitor Series Targeting IMP Dehydrogenase or Related NAD⁺-Dependent Enzymes

Programs exploring amidoxime-containing inhibitors of IMPDH2 or related purine nucleotide biosynthesis enzymes can utilize N′-hydroxy-2-(morpholin-4-yl)ethanimidamide as a characterized reference compound with a documented IC₅₀ > 200 µM in a dTTP incorporation assay [1]. Unlike the untested morpholine-amidine and morpholine-acetamide analogs, this compound provides a vetted biochemical starting point, eliminating the need for de novo assay qualification of the scaffold before SAR exploration [1].

Quote Request

Request a Quote for N'-hydroxy-2-(morpholin-4-yl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.